17-O-Trimethylsilyl Mestanolone
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Overview
Description
17-O-Trimethylsilyl Mestanolone is a synthetic anabolic steroid derived from dihydrotestosterone. It is characterized by the presence of a trimethylsilyl group at the 17th position of the mestanolone molecule. This modification enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl Mestanolone typically involves the protection of the hydroxyl group at the 17th position of mestanolone using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically conducted in a cGMP-compliant facility to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 17-O-Trimethylsilyl Mestanolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
17-O-Trimethylsilyl Mestanolone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the trimethylsilyl group into various molecules.
Biology: Studied for its effects on cellular processes and potential therapeutic applications.
Medicine: Investigated for its anabolic properties and potential use in treating conditions such as muscle wasting and osteoporosis.
Industry: Utilized in the production of high-purity steroids and other pharmaceutical intermediates.
Mechanism of Action
17-O-Trimethylsilyl Mestanolone exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased protein synthesis, inhibition of protein breakdown, and regulation of fat metabolism. These actions lead to enhanced muscle mass, improved strength, and rapid fat loss . The compound’s anabolic properties make it particularly valuable in strength training and bodybuilding .
Comparison with Similar Compounds
Mestanolone: The parent compound of 17-O-Trimethylsilyl Mestanolone, known for its anabolic and androgenic properties.
Methyltestosterone: Another synthetic anabolic steroid with similar effects but different structural modifications.
Metandienone: A well-known anabolic steroid with a different mechanism of action and metabolic profile.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and bioavailability compared to its parent compound, mestanolone. This modification allows for more efficient delivery and prolonged activity within the body .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-17-trimethylsilyloxy-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2Si/c1-21-12-9-17(24)15-16(21)7-8-18-19(21)10-13-22(2)20(18)11-14-23(22,3)25-26(4,5)6/h16,18-20H,7-15H2,1-6H3/t16-,18+,19-,20-,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEUJDWURSKKQN-PDFLQEANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O[Si](C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[Si](C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858542 |
Source
|
Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145760-86-7 |
Source
|
Record name | (5alpha,17beta)-17-Methyl-17-[(trimethylsilyl)oxy]androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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